Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: An In-depth Technical Guide
Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and efficient synthetic pathway for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic strategy, experimental protocols, and relevant chemical data.
Synthetic Strategy Overview
The most direct and efficient synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid commences with the commercially available starting material, Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. The synthetic route involves a two-step process:
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N-Methylation: The secondary amine of the tetrahydroquinoline ring is methylated to form Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][2][3][4][5]
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Ester Hydrolysis: The methyl ester of the N-methylated intermediate is then hydrolyzed to yield the final carboxylic acid product. This is a standard saponification reaction, typically carried out under basic conditions followed by acidification.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Step 1: Synthesis of Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate via Eschweiler-Clarke Reaction
Caption: Experimental workflow for the N-methylation step.
Materials:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | 177478-49-8 | C₁₁H₁₃NO₂ | 191.23 |
| Formic Acid (98-100%) | 64-18-6 | CH₂O₂ | 46.03 |
| Formaldehyde (37% in H₂O) | 50-00-0 | CH₂O | 30.03 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (1.0 eq).
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Add formic acid (excess, e.g., 5-10 eq) to dissolve the starting material.
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Add aqueous formaldehyde solution (excess, e.g., 3-5 eq) to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and maintain for several hours (typically 2-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium hydroxide until the pH is basic (pH > 9).
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to afford pure Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate.
Step 2: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid by Ester Hydrolysis
Caption: Experimental workflow for the ester hydrolysis step.
Materials:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | N/A | C₁₂H₁₅NO₂ | 205.25 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 |
Procedure:
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In a round-bottom flask, dissolve Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (1.0 eq) in a mixture of methanol and water.
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Add an aqueous solution of sodium hydroxide (e.g., 2-4 M, 2-3 eq).
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Heat the reaction mixture to reflux and stir for several hours (typically 1-4 hours), monitoring the disappearance of the starting material by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the product precipitates (typically pH 3-4).
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
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If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following table summarizes the expected properties and data for the key compounds in this synthesis. Yields are representative and may vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical Form | Melting Point (°C) | Expected Yield (%) |
| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | C₁₁H₁₃NO₂ | 191.23 | Powder | 73-76[6] | N/A (Starting Material) |
| Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | C₁₂H₁₅NO₂ | 205.25 | Solid/Oil | N/A | 80-95 |
| 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | C₁₁H₁₃NO₂ | 191.23 | Solid | N/A | 85-98 |
Biological Context and Potential Applications
Tetrahydroquinoline and its derivatives are prevalent scaffolds in a variety of biologically active compounds and natural products.[7] This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
While the specific biological activity and signaling pathways for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid are not extensively documented in publicly available literature, related tetrahydroquinoline and tetrahydroisoquinoline analogs have demonstrated a broad spectrum of pharmacological activities, including:
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Anticancer Activity: Some 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as inhibitors of the anti-apoptotic protein MCL-1, which is a target in oncology drug development.[8]
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Antibacterial and Antifungal Activity: The tetrahydroquinoline core is present in various compounds exhibiting antimicrobial properties.[9][10]
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Antioxidant Effects: Certain tetrahydroquinoline derivatives have shown potential as antioxidant agents.[9]
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Neuroprotective and CNS Activity: The tetrahydroisoquinoline framework, a close structural analog, is a key component in molecules targeting neurodegenerative disorders.[10][11][12]
Given the diverse biological roles of related compounds, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid represents a valuable molecule for screening in various drug discovery programs. The carboxylic acid functionality provides a handle for further chemical modification and the generation of compound libraries for structure-activity relationship (SAR) studies.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. メチル 1,2,3,4-テトラヒドロキノリン-6-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
